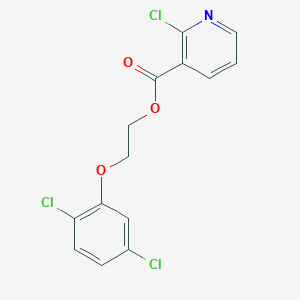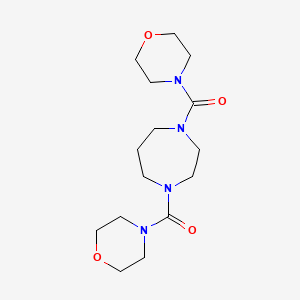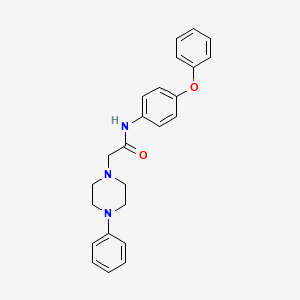![molecular formula C18H18N2O4 B2410989 2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol CAS No. 303033-56-9](/img/structure/B2410989.png)
2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole and phenol precursors. The exact synthetic route would depend on the specific reactions used to introduce the methoxy, nitroethyl, and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring and a phenol group, along with methoxy, nitroethyl, and methyl substituents. The exact arrangement of these groups would depend on the specific locations of the substitutions on the benzene rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and phenol groups, as well as the methoxy, nitroethyl, and methyl substituents. The electron-rich indole ring might undergo electrophilic substitution reactions, while the phenol group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of polar groups like the nitro group and the phenolic OH might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Effects
2-Methoxy derivatives, such as the one , have been studied for their antibacterial properties. For instance, 2-Methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols and their complexes with various metals demonstrated antibacterial activity, particularly against Gram-positive bacteria (Tavman et al., 2009). Similarly, 4-Methoxy-2-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-phenols were found effective against certain bacteria like S. aureus (Tavman et al., 2009).
Anticancer Properties
Studies have also explored the potential anticancer effects of similar compounds. For example, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol was tested for its ability to inhibit T47D breast cancer cells, although it showed only weak activity in this regard (Sukria et al., 2020).
Molecular Docking and Computational Studies
These compounds have been the subject of molecular docking and quantum chemical calculations to predict their biological effects. For instance, molecular docking of 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol provided insights into its biological potential (Viji et al., 2020).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of related compounds. For example, studies on various 6-methoxytetrahydro-β-carboline derivatives, including 2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol, revealed moderate antioxidant properties (Goh et al., 2015).
Fluorescence and Chemical Sensing Applications
The fluorescence properties of related phenol compounds, such as 2-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol, have been studied, indicating potential applications in chemical sensing and analysis (Ghosh et al., 2016).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can inhibit or promote various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
One study revealed that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-18(13-5-3-4-6-15(13)19-11)14(10-20(22)23)12-7-8-16(21)17(9-12)24-2/h3-9,14,19,21H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVNPGBHPGAQDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC(=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)


![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)


![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)
![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)